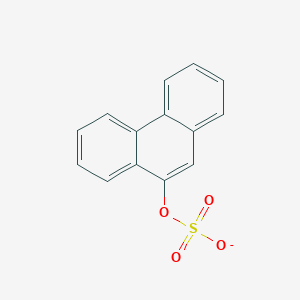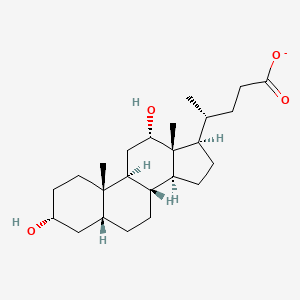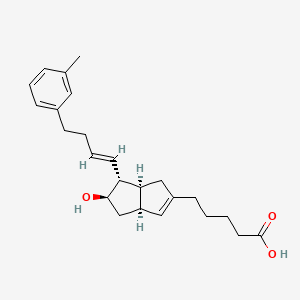
Oxyhydroxyde ferrique
Vue d'ensemble
Description
Applications De Recherche Scientifique
L'oxyhydroxyde de fer(III) a un large éventail d'applications en recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action de l'oxyhydroxyde de fer(III) varie en fonction de son application :
Mécanisme D'action
Target of Action
Ferric oxyhydroxide primarily targets phosphate ions in the body . It is used to treat hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, commonly seen in patients with renal failure or those on dialysis .
Mode of Action
Ferric oxyhydroxide acts as a phosphate binder . When taken with meals, it adsorbs dietary phosphate in the gastrointestinal (GI) tract, preventing its absorption into the bloodstream . This interaction between ferric oxyhydroxide and phosphate ions reduces the overall phosphate levels in the body .
Biochemical Pathways
Ferric oxyhydroxide is involved in the regulation of phosphate homeostasis . It can be formed by two major pathways: direct precipitation of dissolved Fe (II) or Fe (III), and transformation from another iron oxide precursor . The formation, transformation, dissolution, and catalytic activity of ferric oxyhydroxide are tightly coupled to various elemental cycles and pollutant transformations .
Pharmacokinetics
Instead, it remains in the GI tract where it binds to phosphate ions .
Result of Action
The primary result of ferric oxyhydroxide’s action is the reduction of phosphate levels in the blood . By binding to phosphate ions in the GI tract, ferric oxyhydroxide prevents their absorption into the bloodstream, thereby helping to manage hyperphosphatemia .
Action Environment
The action of ferric oxyhydroxide is influenced by environmental factors such as pH and pressure . Ferric oxyhydroxide precipitates from solutions of iron (III) salts at pH between 6.5 and 8 . Furthermore, certain forms of ferric oxyhydroxide are formed under the high-pressure conditions of sea and ocean floors, being thermodynamically unstable with respect to other forms at surface conditions .
Analyse Biochimique
Biochemical Properties
Goethite is known to interact with a variety of biomolecules, including enzymes, proteins, and other cellular components. One of the key interactions is with ammonia-oxidizing archaea (AOA) and bacteria (AOB), where goethite stimulates the abundance of the amoA gene, which is crucial for the nitrification process . Additionally, goethite can enhance the immobilization of heavy metals like lead through the formation of ternary complexes with phosphate, which can significantly reduce the bioavailability and mobility of these metals in the environment .
Cellular Effects
Goethite influences various cellular processes, particularly in soil microorganisms. It has been observed to increase the relative abundance of Nitrosomonadaceae in alkaline paddy soils, which are involved in the nitrification process . This interaction can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism. For instance, the presence of goethite can enhance the emission of nitrous oxide (N2O) in certain soil conditions, indicating its role in altering microbial metabolic pathways .
Molecular Mechanism
At the molecular level, goethite exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. For example, goethite can participate in the nitrification process by chemically reacting with intermediates, thereby influencing the overall reaction rate . Additionally, goethite can form complexes with heavy metals and phosphates, which can lead to the precipitation of less soluble compounds, thereby reducing the mobility of these metals in the environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of goethite can change over time. Studies have shown that the addition of goethite to soil can lead to a significant increase in the abundance of ammonia-oxidizing microorganisms over time . The stability and degradation of goethite can also influence its long-term effects on cellular function. For instance, the enhancement of N2O emissions by goethite was more significant in alkaline paddy soil than in acidic paddy soil over a prolonged period .
Dosage Effects in Animal Models
The effects of goethite can vary with different dosages in animal models. While specific studies on animal models are limited, it is known that high concentrations of goethite can lead to the formation of ternary complexes with heavy metals and phosphates, which can have toxic effects at high doses . Conversely, lower doses may enhance beneficial interactions with soil microorganisms, promoting nutrient cycling and soil health .
Metabolic Pathways
Goethite is involved in several metabolic pathways, particularly those related to nitrogen cycling. It interacts with enzymes such as ammonia monooxygenase, which is involved in the nitrification process . Additionally, goethite can influence the metabolic flux of heavy metals by forming complexes with phosphates, thereby altering the levels of bioavailable metals in the environment .
Transport and Distribution
Within cells and tissues, goethite is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. For example, goethite can be taken up by soil microorganisms and localized in areas where nitrification occurs, thereby influencing the overall metabolic activity of these cells .
Subcellular Localization
The subcellular localization of goethite can significantly impact its activity and function. Goethite can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with enzymes and other biomolecules, thereby influencing cellular processes such as nitrification and heavy metal immobilization .
Méthodes De Préparation
L'oxyhydroxyde de fer(III) peut être synthétisé par plusieurs méthodes :
Synthèse en laboratoire : Il peut être préparé en faisant réagir des sels de fer(III) tels que le chlorure ferrique ou le nitrate ferrique avec de l'hydroxyde de sodium.
Production industrielle : Sur le plan industriel, l'oxyhydroxyde de fer(III) est produit par oxydation de l'hydroxyde de fer(II) en présence d'oxygène.
Analyse Des Réactions Chimiques
L'oxyhydroxyde de fer(III) subit diverses réactions chimiques :
Oxydation : Il peut être oxydé pour former de l'oxyde de fer(III) (Fe₂O₃) dans des conditions de haute température.
Réduction : Il peut être réduit en composés de fer(II) en présence d'agents réducteurs.
Substitution : L'oxyhydroxyde de fer(III) peut réagir avec d'autres ions métalliques, ce qui conduit à la formation d'hydroxydes de métaux mixtes.
Les réactifs couramment utilisés dans ces réactions comprennent l'hydroxyde de sodium, le peroxyde d'hydrogène et divers agents réducteurs. Les principaux produits formés comprennent les oxydes de fer et les hydroxydes de métaux mixtes .
Comparaison Avec Des Composés Similaires
L'oxyhydroxyde de fer(III) peut être comparé à d'autres oxydes et hydroxydes de fer :
Goethite (α-FeO(OH)) : Une forme courante d'oxyhydroxyde de fer(III) utilisée comme pigment.
Lépidocrocite (γ-FeO(OH)) : Souvent retrouvée sous forme de rouille sur les surfaces en acier.
Ferrihydrite (FeOOH·1,8H₂O) : Une forme amorphe à l'hydratation variable, couramment trouvée dans les sols.
L'oxyhydroxyde de fer(III) est unique en raison de ses diverses formes polymorphes et de sa présence répandue dans les processus naturels et industriels .
Propriétés
IUPAC Name |
iron(3+);oxygen(2-);hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O.O/h;1H2;/q+3;;-2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEECXTSVVFWGSE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-2].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeHO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042057 | |
| Record name | Iron hydroxide oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20344-49-4 | |
| Record name | Ferric oxyhydroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14695 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iron hydroxide oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron hydroxide oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC OXYHYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87PZU03K0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1'-acetyl-6-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-4-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]one](/img/structure/B1241443.png)
![N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide](/img/structure/B1241444.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241449.png)

![3-[2-(hydroxymethyl)-1-methylpiperidin-1-ium-1-yl]-N-[6-[3-[2-(hydroxymethyl)-1-methylpiperidin-1-ium-1-yl]propanoylamino]-9,10-dioxoanthracen-2-yl]propanamide;diiodide](/img/structure/B1241453.png)


![3-[[2-(2-benzoyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]benzoic acid](/img/structure/B1241459.png)
